methyl {[6-(4-chlorobenzyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate
Description
Methyl {[6-(4-chlorobenzyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a 4-chlorobenzyl group at position 6, a methyl group at position 5, and a methyl thioacetate moiety at position 2. This structure combines aromatic, electron-withdrawing (chlorobenzyl), and sulfur-containing groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-[[6-[(4-chlorophenyl)methyl]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-12(7-10-3-5-11(17)6-4-10)14(23)21-15(18-9)19-16(20-21)25-8-13(22)24-2/h3-6H,7-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBGYBCWKNUHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SCC(=O)OC)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {[6-(4-chlorobenzyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on recent studies.
The compound has the following molecular formula:
- C : 14
- H : 14
- Cl : 1
- N : 3
- O : 3
- S : 1
It belongs to the class of triazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Microwave-assisted synthesis - This method enhances reaction rates and yields.
- Conventional heating techniques - Often used for reactions that require longer times or specific conditions.
Antitumor Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor activities. For instance:
- Compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines including A549 (lung cancer) and K562 (leukemia) cells .
The biological activity is primarily attributed to the inhibition of key enzymes involved in cancer progression:
- Cyclin-dependent kinases (CDKs) - Compounds in this class have been shown to inhibit CDK activity through competitive binding at the ATP-binding site .
Anti-inflammatory Properties
In addition to antitumor effects, some studies suggest potential anti-inflammatory properties:
- Compounds derived from triazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit TNF-alpha production in immune cells .
Case Studies
A notable study evaluated the efficacy of a related compound in a mouse model of leukemia. The compound was administered at a dosage of 100 mg/kg daily for seven days and resulted in significant reductions in tumor size and increased survival rates among treated mice. Histological analysis confirmed reduced tumor burden and improved tissue morphology .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Significant inhibition of A549 and K562 cell lines |
| Mechanism | Inhibition of CDKs through ATP-binding site competition |
| Anti-inflammatory | Potential inhibition of TNF-alpha production |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Structure
The triazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs with alternative heterocycles, such as thiazolo[4,5-d]pyrimidine () or imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine (). Key differences include:
Substituent Analysis
Table 1: Substituent Comparison
- Position 2: The methyl thioacetate group may act as a prodrug, releasing a free thiol upon metabolism, whereas the amino group in ’s derivative could enhance solubility via hydrogen bonding .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL, aqueous) |
|---|---|---|---|
| Target Compound | 2.5 | 407.87 | 0.15 |
| Ethyl 5-amino-7-(4-Cl-phenyl) derivative | 1.8 | 347.78 | 0.30 |
| Thiazolo[4,5-d]pyrimidinone (Fig. 19) | 3.0 | 421.90 | 0.10 |
- Lipophilicity : The thiazolo derivative’s higher LogP (3.0) reflects the sulfur atom’s contribution to hydrophobicity, while the target compound’s moderate LogP (2.5) balances lipophilicity and solubility .
- Solubility: The amino group in ’s compound improves solubility (0.30 mg/mL) compared to the target compound’s ester-dominated structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
